3-(3,4-Dichlorophenoxy)benzylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
154108-42-6 |
|---|---|
Molecular Formula |
C13H11Cl2NO |
Molecular Weight |
268.137 |
IUPAC Name |
[3-(3,4-dichlorophenoxy)phenyl]methanamine |
InChI |
InChI=1S/C13H11Cl2NO/c14-12-5-4-11(7-13(12)15)17-10-3-1-2-9(6-10)8-16/h1-7H,8,16H2 |
InChI Key |
UJZRJRIQCAPOJH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)Cl)Cl)CN |
Synonyms |
3-(3,4-DICHLOROPHENOXY)BENZYLAMINE |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 3 3,4 Dichlorophenoxy Benzylamine
Oxidation and Reduction Pathways of the Benzylamine (B48309) Moiety
The benzylamine portion of the molecule is the primary center for redox reactions. Its oxidation and reduction lead to a variety of important derivatives.
The primary amine and the benzylic carbon of 3-(3,4-dichlorophenoxy)benzylamine can undergo controlled oxidation to yield several classes of compounds. The specific product obtained depends largely on the choice of oxidizing agent and reaction conditions.
Imines: Mild oxidation can convert the primary amine into the corresponding imine, 3-(3,4-dichlorophenoxy)benzylimine. This reaction often occurs as an intermediate step in other transformations, such as reductive amination.
Carboxylic Acid Derivatives: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the benzylic C-H bond and oxidize the benzylic carbon all the way to a carboxylic acid. libretexts.org This process would transform this compound into 3-(3,4-dichlorophenoxy)benzoic acid. The reaction requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.org
Table 1: Potential Oxidation Reactions of this compound
| Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|
| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | 3-(3,4-Dichlorophenoxy)benzoic acid | libretexts.org |
| Amide Formation | Acyl Chloride (R-COCl), Base | N-[[3-(3,4-dichlorophenoxy)phenyl]methyl]acetamide | nih.govjst.go.jp |
The primary amine of this compound serves as a key starting point for the synthesis of more substituted secondary and tertiary amines. Two primary strategies are employed for this purpose: reductive amination and direct alkylation.
Reductive Amination: This is a highly effective method for creating secondary and tertiary amines. libretexts.orglibretexts.org The process involves reacting this compound with an aldehyde or ketone. This initially forms an imine (for secondary amines) or an enamine (from a secondary amine intermediate for tertiary amines), which is then reduced in situ without being isolated. libretexts.org Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/catalyst). libretexts.org For example, reaction with formaldehyde (B43269) followed by reduction would yield the N,N-dimethyl tertiary amine, while reaction with acetaldehyde (B116499) and a reducing agent would produce the N-ethyl secondary amine.
Direct Alkylation: Secondary and tertiary amines can also be prepared through nucleophilic substitution, where the amine nitrogen attacks an alkyl halide. physicsandmathstutor.com However, this method can be difficult to control. The initially formed secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org Using a large excess of the starting amine can favor the formation of the secondary amine.
Table 2: Strategies for Secondary and Tertiary Amine Synthesis
| Strategy | Reagents | Product Type | Notes | Reference |
|---|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Generally provides good yields and high selectivity for the desired product. | libretexts.orglibretexts.org |
| Direct Alkylation | Alkyl Halide (R-X) | Secondary, Tertiary, and Quaternary Amines | Often results in a mixture of products due to overalkylation. | libretexts.orgphysicsandmathstutor.com |
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring and Side Chain
Substitution reactions can occur at several positions on the this compound molecule, including the two aromatic rings, the benzylic carbon, and the amine nitrogen.
The phenoxy ring is substituted with two chlorine atoms and an ether group. Both chlorine and the phenoxy group are ortho-, para-directing but are also deactivating towards electrophilic aromatic substitution. The strong deactivation by two halogen atoms makes electrophilic substitution on this ring very difficult and require harsh conditions.
Conversely, the presence of electron-withdrawing chlorine atoms makes the ring susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net A strong nucleophile could potentially displace one of the chlorine atoms, particularly the one at the C4 position, which is para to the activating ether linkage. Such reactions typically require high temperatures and a potent nucleophile.
Amine Nitrogen: The lone pair of electrons on the amine nitrogen makes it a potent nucleophile. It readily reacts with a variety of electrophiles. As mentioned, it can be alkylated with alkyl halides or acylated with acyl chlorides and anhydrides to form amides. nih.govjst.go.jp It can also react with sulfonyl chlorides to produce sulfonamides.
Benzylic Carbon: The benzylic position is activated towards free-radical reactions because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.orgmasterorganicchemistry.com A key reaction is benzylic bromination, which can be achieved using N-Bromosuccinimide (NBS) with a radical initiator like light or peroxide. masterorganicchemistry.comyoutube.com This introduces a bromine atom at the benzylic position, creating 1-(bromomethyl)-3-(3,4-dichlorophenoxy)benzene. The resulting benzylic bromide is a valuable intermediate, as the bromine is a good leaving group and can be displaced by a wide range of nucleophiles in SN1 or SN2 reactions to introduce new functional groups. youtube.com
Derivatization and Functionalization of this compound
The various reaction pathways allow for extensive derivatization of the parent molecule, enabling the synthesis of a library of related compounds for further investigation. These functionalization strategies are crucial in fields like medicinal chemistry, where small structural modifications can lead to significant changes in biological activity. nih.govgoogle.comnih.gov
Key derivatization approaches include:
N-Alkylation and N-Acylation: Creating a series of secondary and tertiary amines, as well as amides, by reacting the primary amine with different alkylating or acylating agents. nih.govgoogle.com
Benzylic Functionalization: Introducing a functional group handle at the benzylic carbon via radical bromination followed by nucleophilic substitution. masterorganicchemistry.comyoutube.com
Aromatic Substitution: Although more challenging, modification of the aromatic rings through nucleophilic or electrophilic substitution could yield further analogues. researchgate.netgrafiati.com
Table 3: Examples of Derivatization of this compound
| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| Amine Nitrogen | Reductive Amination | RCHO, NaBH₃CN | Secondary Amine (-NHR) |
| Amine Nitrogen | Acylation | RCOCl, Base | Amide (-NHCOR) |
| Benzylic Carbon | Radical Bromination | NBS, light | Benzylic Bromide (-CHBr-) |
| Benzylic Carbon (via Bromide) | Nucleophilic Substitution | Nu:⁻ | Benzylic Derivative (-CHNu-) |
| Phenoxy Ring | Nucleophilic Aromatic Substitution | Nu:⁻, heat | Substitution of Chlorine |
Formation of Amides, Ureas, and Carbamates
The primary amine functionality of this compound serves as a versatile handle for the synthesis of a variety of derivatives, including amides, ureas, and carbamates. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.
Amide Formation: Amides are readily formed by reacting this compound with activated carboxylic acid derivatives such as acyl chlorides, acid anhydrides, or by using coupling agents. The direct reaction with a carboxylic acid is generally not practical without heat or activation due to the formation of a stable ammonium carboxylate salt. chemistrysteps.comencyclopedia.pub Common coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide) facilitate amide bond formation under mild conditions. nih.gov For instance, coupling with 2-(2,4-dichlorophenoxy)propionic acid would yield the corresponding N-[3-(3,4-dichlorophenoxy)benzyl]acetamide derivative. nih.gov
Urea (B33335) Formation: Substituted ureas can be synthesized by reacting this compound with isocyanates. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage.
Carbamate (B1207046) Formation: Carbamates are typically formed by the reaction of this compound with chloroformates or by reacting it with an alcohol in the presence of a reagent like phosgene (B1210022) or a phosgene equivalent. Another method involves the reaction with a dicarbonate (B1257347), such as di-tert-butyl dicarbonate (Boc₂O), to form a Boc-protected amine, which is a carbamate. Additionally, research has shown that benzylamines can react with carbon dioxide in various solvents to form carbamic acids or their salts, which are key intermediates in reversible protection schemes for amines. mdpi.com The specific product formed depends on the solvent and the presence of basic additives. mdpi.com For example, in DMSO or DMF, the carbamic acid is the predominant product. mdpi.com
Table 1: Examples of Amide, Urea, and Carbamate Formation Reactions
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Acyl Chloride (R-COCl) | Amide |
| This compound | Isocyanate (R-NCO) | Urea |
| This compound | Chloroformate (R-OCOCl) | Carbamate |
| This compound | Di-tert-butyl dicarbonate | Boc-Carbamate |
| This compound | Carbon Dioxide | Carbamic Acid |
Reaction with Carbonyl Compounds to Form Imines and Enamines
The primary amine of this compound can react with aldehydes and ketones to form imines (Schiff bases) and enamines, respectively. These reactions are typically reversible and are often catalyzed by acid.
Imine Formation: The reaction with an aldehyde or a ketone proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. ambeed.com The removal of water, for instance by azeotropic distillation or the use of a dehydrating agent, can drive the equilibrium towards the imine product. masterorganicchemistry.com The formation of imines from benzylamines can also be achieved through oxidative coupling, for example, using oxygen in a solvent like DMSO. rsc.org
Enamine Formation: While primary amines react with carbonyl compounds to form imines, secondary amines form enamines. masterorganicchemistry.com However, under certain conditions, it is conceivable that this compound could be involved in reactions where an enamine is an intermediate. For example, in a kinetic resolution process involving acylation, an organolithium intermediate could potentially undergo ring-opening to an enamine. researchgate.net Enamines are valuable synthetic intermediates due to the nucleophilicity of the α-carbon. masterorganicchemistry.com
Halogenation and Other Electrophilic Aromatic Substitution Reactions
The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, including halogenation. The dichlorophenoxy group and the benzylamine moiety will influence the position of further substitution. The ether oxygen is an activating, ortho-, para-directing group, while the dichlorophenyl ring is deactivated by the two chlorine atoms. The benzylamine portion is also generally activating and ortho-, para-directing, although the protonated amine (in acidic conditions) would be deactivating and meta-directing.
Phenols are highly reactive towards electrophilic aromatic substitution, and this reactivity can be extended to phenoxy derivatives. grafiati.com Halogenation, nitration, sulfonation, and Friedel-Crafts reactions are common electrophilic aromatic substitutions. libretexts.org The specific conditions (reagent, catalyst, solvent, temperature) will determine the regioselectivity and the extent of substitution. For instance, controlled chlorination is crucial to prevent over-chlorination. The use of catalysts can enhance selectivity.
Kinetic and Mechanistic Studies of Transformation Reactions
Reaction Rate Determinations and Rate Law Analysis
Kinetic studies are crucial for understanding the factors that influence the rate of reactions involving this compound. For instance, the rate of photodegradation of related dichlorophenoxy compounds has been shown to follow pseudo-first-order kinetics. scispace.com In the context of amide formation, the rate is dependent on the nature of the leaving group on the carboxylic acid derivative. libretexts.org For reactions like the Passerini three-component reaction, which can involve derivatives of dichlorophenoxyacetic acid, kinetic studies have revealed significant rate enhancements in the presence of strong hydrogen bond donating co-solvents. acs.orgnih.gov The rate of imine formation from benzylamines is influenced by the concentration of oxygen when the reaction is an aerobic oxidation. rsc.org
Elucidation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in reactions of this compound is key to elucidating their mechanisms. In electrophilic aromatic substitution, a common mechanism involves the formation of a positively charged benzenonium intermediate (an arenium ion) in a slow, rate-determining step. libretexts.org For reactions involving carbonyl compounds, a hemiaminal is a key intermediate in the formation of both imines and enamines. ambeed.com In some base-catalyzed reactions, radical intermediates have been proposed. rsc.org The study of transition states, often through computational methods like DFT calculations, can provide insight into the reaction barriers and the geometry of the activated complex. acs.org For example, in the dehalogenation of similar compounds on metal surfaces, the transition state for carbon-halogen bond cleavage has been studied. acs.org
Solvent Effects and Catalytic Influences on Reaction Mechanisms
Solvents and catalysts play a pivotal role in the reaction mechanisms of this compound.
Solvent Effects: The choice of solvent can significantly alter the reaction pathway and rate. For example, in the reaction of benzylamines with CO₂, the product formed (carbamic acid vs. carbamate salts) is dependent on the solvent's hydrogen bonding properties. mdpi.com Protic solvents like methanol (B129727) can lead to different products compared to aprotic solvents like THF. mdpi.com In aza-Michael additions, solvent-free conditions have been shown to be more efficient than using various protic and aprotic solvents. researchgate.net For the Passerini reaction, the use of a co-solvent like HFIP in DCM can lead to significant rate enhancements. acs.orgnih.gov
Catalytic Influences: Catalysts are often employed to increase reaction rates and control selectivity. In amide formation, coupling agents act as catalysts to activate the carboxylic acid. chemistrysteps.com In electrophilic aromatic substitution, Lewis acids are typically used to generate the electrophile. libretexts.org For imine formation through aerobic oxidation, the reaction can be retarded or inhibited in the absence of an effective catalyst or oxidant. rsc.org The mechanism of amine oxidation can also be catalyzed by enzymes such as monoamine oxidase. acs.org
Table 2: Influence of Solvents on Benzylamine Reactions
| Reaction | Solvent | Observed Effect | Reference |
| Reaction with CO₂ | DMSO, DMF | Formation of carbamic acid | mdpi.com |
| Reaction with CO₂ | Acetonitrile (B52724) with DBU | Formation of amidinium benzylcarbamate | mdpi.com |
| Aza-Michael Addition | Solvent-free | Higher yield and faster reaction | researchgate.net |
| Passerini Reaction | DCM with HFIP | Significant rate enhancement | acs.orgnih.gov |
| Aerobic Oxidation | DMF | 24% yield of imine product | rsc.org |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of 3-(3,4-Dichlorophenoxy)benzylamine is expected to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into three main regions: the aromatic protons on the two benzene (B151609) rings, the benzylic methylene (B1212753) protons (CH₂), and the primary amine protons (NH₂).
The protons on the benzylamine (B48309) ring (Ring A) and the dichlorophenoxy ring (Ring B) will exhibit complex splitting patterns due to spin-spin coupling with adjacent protons. The chemical shifts are influenced by the electronic effects of the substituents. The ether oxygen atom will have a deshielding effect on the protons of Ring B, while the aminomethyl group will influence the protons on Ring A. The two chlorine atoms strongly withdraw electron density, significantly deshielding the protons on Ring B.
The benzylic protons (CH₂), being adjacent to both an aromatic ring and the amine group, are expected to appear as a singlet. The protons of the primary amine (NH₂) typically appear as a broad singlet due to quadrupole broadening and chemical exchange; their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Aromatic H (Ring A & B) | ~6.8 - 7.5 | Multiplets (m), Doublets (d) | Complex region showing signals for all 7 aromatic protons. Specific assignments require 2D NMR. |
| Benzylic CH₂ | ~3.8 - 4.0 | Singlet (s) | Adjacent to the electron-withdrawing amine group and aromatic ring. |
| Amine NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | Chemical shift is dependent on solvent, concentration, and H-bonding. Signal may exchange with D₂O. |
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment. For this compound, signals are expected for the twelve aromatic carbons, the benzylic carbon, and any solvent used.
The carbons directly bonded to the electronegative chlorine and oxygen atoms will be significantly deshielded, appearing at higher chemical shifts (downfield). The ipso-carbons (carbons directly attached to a substituent) can be identified by their characteristic shifts and often lower intensity. The benzylic carbon (CH₂) signal is expected in the aliphatic region but shifted downfield by the adjacent aromatic ring and nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic C-O | ~155 - 160 | Carbon of the dichlorophenoxy ring attached to the ether oxygen. |
| Aromatic C-Cl | ~130 - 135 | Carbons directly attached to chlorine atoms. |
| Aromatic C-H & C-C | ~115 - 145 | Represents the remaining 9 aromatic carbons. Quaternary carbons will have lower intensity. |
| Benzylic CH₂ | ~45 - 50 | Aliphatic carbon adjacent to the nitrogen and aromatic ring. rsc.org |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous assignment of all signals and confirmation of the molecular structure. ugm.ac.id
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within each aromatic ring, identifying which protons are adjacent to one another. For example, cross-peaks would appear between H-5' and H-6' on the benzylamine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include:
A cross-peak between the benzylic CH₂ protons and the ipso-carbon of the benzylamine ring (C-1').
Correlations from the benzylic CH₂ protons to carbons C-2' and C-6' of the benzylamine ring.
A critical correlation from a proton on the benzylamine ring (e.g., H-2') across the ether linkage to the carbon bearing the oxygen (C-1) on the dichlorophenoxy ring, confirming the ether connection.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can help confirm the substitution pattern and spatial arrangement. For instance, NOE correlations would be expected between the benzylic CH₂ protons and the ortho protons (H-2' and H-6') on the benzylamine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the presence of specific functional groups, as each group exhibits characteristic absorption or scattering frequencies.
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its primary amine, aryl ether, and dichlorinated aromatic moieties.
Amine Group (NH₂): Primary amines display a characteristic pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. The two bands correspond to the symmetric and asymmetric stretching modes. An N-H bending (scissoring) vibration is typically observed around 1590-1650 cm⁻¹. C-N stretching vibrations appear in the 1000-1250 cm⁻¹ region.
Aryl Ether Linkage (C-O-C): The most prominent feature of an aryl ether is the strong C-O-C stretching vibrations. Two distinct bands are expected: an asymmetric stretch typically found between 1200-1275 cm⁻¹ and a symmetric stretch between 1020-1075 cm⁻¹. The aromatic nature of the linkage influences the exact position and intensity of these bands.
Aromatic Rings: C-H stretching vibrations for aromatic rings are observed above 3000 cm⁻¹. C=C ring stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the rings can be inferred from the pattern of C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region.
C-Cl Bonds: The C-Cl stretching vibrations for aryl chlorides typically occur in the range of 1000-1100 cm⁻¹, though they can sometimes be difficult to distinguish in a complex spectrum.
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium-Weak |
| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 | Medium-Strong |
| C=C Ring Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong |
| C-O-C Asymmetric Stretch | Aryl Ether | 1200 - 1275 | Strong |
| C-O-C Symmetric Stretch | Aryl Ether | 1020 - 1075 | Medium |
| Aromatic C-H Out-of-Plane Bend | Aromatic Rings | 650 - 900 | Strong |
The primary amine group in this compound is capable of acting as a hydrogen bond donor, while the ether oxygen and the π-systems of the aromatic rings can act as weak hydrogen bond acceptors. These interactions can be either intermolecular (between different molecules) or intramolecular (within the same molecule).
Effect on IR and Raman Spectra: Hydrogen bonding has a pronounced effect on the N-H stretching vibrations. In the solid state or in concentrated solutions where intermolecular hydrogen bonding is significant, the N-H stretching bands are expected to broaden and shift to lower wavenumbers (a redshift) compared to the gas phase or dilute solutions in non-polar solvents. youtube.com The extent of this shift can provide qualitative information about the strength of the hydrogen bonding.
Effect on NMR Spectra: In ¹H NMR, the chemical shift of the NH₂ protons is highly sensitive to hydrogen bonding. ruc.dk Increased hydrogen bonding deshields the protons, causing their signal to shift downfield. The rate of chemical exchange of these protons with the solvent or with other amine molecules also influences the peak shape, often resulting in a broad signal that may not show coupling to adjacent protons. In the solid state, specific NMR techniques can be used to probe the exact nature and geometry of hydrogen bonds. mdpi.comnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions, MS provides precise molecular weight data and valuable structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental formula with high confidence. For this compound (C₁₃H₁₁Cl₂NO), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, further confirming the compound's identity.
Table 1: HRMS Data for Protonated this compound ([M+H]⁺)
| Ion Formula | Calculated Exact Mass (m/z) | Isotope | Relative Abundance (%) |
|---|---|---|---|
| C₁₃H₁₂³⁵Cl₂NO⁺ | 284.0347 | [M+H]⁺ | 100.0 |
| C₁₃H₁₂³⁵Cl³⁷ClNO⁺ | 286.0317 | [M+2+H]⁺ | 65.0 |
This interactive table details the theoretical high-resolution mass spectrometry data for the protonated form of the target compound, including the characteristic isotopic pattern caused by the two chlorine atoms.
Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragmentation patterns that serve as a structural fingerprint for the molecule. The protonated parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable product ions. The fragmentation of protonated benzylamines often involves an initial loss of ammonia (B1221849) (NH₃) nih.govresearchgate.net. The resulting fragments provide conclusive evidence for the connectivity of the dichlorophenoxy, ether, and benzylamine moieties.
Key fragmentation pathways for this compound may include:
Loss of Ammonia: A primary fragmentation involves the neutral loss of ammonia (NH₃) from the protonated molecule.
Ether Bond Cleavage: Scission of the C-O ether bond can lead to the formation of dichlorophenoxy and benzyl-containing fragments.
Benzyl (B1604629)/Tropylium (B1234903) Ion Formation: Cleavage at the benzylic position can generate a characteristic benzyl or tropylium ion.
Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 284.03 | [C₁₃H₁₀Cl₂O]⁺ | 267.01 | NH₃ |
| 284.03 | [C₆H₃Cl₂O]⁺ | 160.95 | C₇H₈N |
| 284.03 | [C₇H₈N]⁺ | 106.07 | C₆H₃Cl₂O |
This interactive table outlines the plausible fragmentation patterns and corresponding mass-to-charge ratios for the title compound under tandem mass spectrometry conditions.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. Reversed-phase HPLC is typically the method of choice.
Separation: The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or acetic acid to improve peak shape. sielc.comnih.gov
Detection:
UV Detection: The aromatic rings in the molecule allow for sensitive detection using a UV detector, commonly at wavelengths around 210-230 nm. sielc.com
Mass Spectrometry (LC-MS/MS): Coupling HPLC with a mass spectrometer offers superior sensitivity and specificity, allowing for simultaneous quantification and structural confirmation, which is particularly useful for analyzing complex mixtures. mdpi.comnih.govepa.gov
Table 3: Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
This interactive table provides a summary of typical starting conditions for developing an HPLC method for the analysis of this compound.
Due to the low volatility and polar nature of the primary amine group, direct analysis of this compound by Gas Chromatography (GC) is challenging. Chemical derivatization is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. jfda-online.com
Common derivatization strategies include:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable, volatile amide derivative. scispace.com
Silylation: Treatment with silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. researchgate.net
The resulting derivative can be readily separated by GC and detected by MS, providing excellent separation efficiency and structural information from the mass spectrum. gcms.czgcms.cz
Table 4: Derivatization Agents for GC-MS Analysis
| Derivatizing Agent | Abbreviation | Derivative Type | Properties |
|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | Fluoroacyl amide | Increases volatility; produces characteristic fragments |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Increases volatility; mild reaction conditions |
This interactive table lists common derivatizing agents used to enhance the volatility and improve the chromatographic properties of amines for GC-MS analysis.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to qualitatively monitor the progress of chemical reactions, such as the synthesis of this compound. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product over time. libretexts.org
The progress is visualized by the appearance of a new spot corresponding to the product, which will have a different retention factor (Rf) from the starting materials. The reaction is considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org
Table 5: Hypothetical TLC Monitoring of a Synthesis Reaction
| Lane | Description | Observation |
|---|---|---|
| 1 | Starting Material A (e.g., 3,4-dichlorophenol) | Single spot at Rf = 0.7 |
| 2 | Starting Material B (e.g., 3-(aminomethyl)benzonitrile) | Single spot at Rf = 0.3 |
| 3 | Reaction Mixture (Time = 1 hour) | Spots for A, B, and a new product spot at Rf = 0.5 |
| 4 | Reaction Mixture (Time = 4 hours) | Faint spot for A; strong product spot at Rf = 0.5 |
This interactive table illustrates how TLC can be used to track the formation of a product and the consumption of reactants during a chemical synthesis.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Acetic Acid |
| Acetic Anhydride |
| Ammonia |
| Formic Acid |
| Methanol |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Trifluoroacetic Anhydride (TFAA) |
| 3,4-dichlorophenol (B42033) |
X-ray Crystallography for Solid-State Structure Determination
The elucidation of the precise three-dimensional structure of a molecule in its solid state is critical for understanding its chemical and physical properties. X-ray crystallography is the definitive method for achieving this, offering a detailed atomic-level picture of the crystalline arrangement.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is an unparalleled technique for determining the exact atomic arrangement within a crystal. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, scientists can map the electron density and, consequently, the positions of individual atoms. This allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's specific conformation in the solid state. Furthermore, for chiral molecules, SCXRD can establish the absolute configuration, which is crucial in fields such as pharmacology where enantiomers can exhibit vastly different biological activities.
For a molecule like this compound, a single-crystal structure would definitively resolve the conformation of the benzylamine and dichlorophenoxy groups relative to each other and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. However, at present, no such study has been publicly reported.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction is a versatile technique used for the characterization of crystalline materials. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, making it an invaluable tool for phase identification, purity assessment, and the study of polymorphism. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com
In the context of this compound, PXRD would be instrumental in identifying different crystalline forms (polymorphs), which can have distinct physical properties such as solubility and stability. nih.gov Each polymorph would produce a characteristic diffraction pattern. By comparing the experimental pattern of a sample to a database of known patterns, one could identify the crystalline phase present. As with single-crystal data, there is currently no available public information on the powder diffraction pattern of this compound.
The absence of crystallographic data for this compound highlights a gap in the scientific literature. Such data would be foundational for a deeper understanding of its solid-state properties and for any further development or application of this compound.
Computational Chemistry and Theoretical Studies on 3 3,4 Dichlorophenoxy Benzylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing insights into the electronic structure and energetic properties of molecules.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the ground-state electronic structure and optimized geometry of molecules. For 3-(3,4-dichlorophenoxy)benzylamine, a DFT calculation would typically be performed using a functional like B3LYP and a basis set such as 6-31G(d,p) to find the lowest energy arrangement of its atoms. epstem.net This analysis would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal regions of the molecule susceptible to electrophilic and nucleophilic attack, respectively. epstem.net While studies have applied DFT to investigate substituted benzylamines and diaryl ethers separately, a dedicated analysis of this compound is not present in the reviewed literature. publish.csiro.aunih.gov
Table 1: Hypothetical DFT-Calculated Molecular Geometry Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-O (ether) | Data not available |
| C-N (amine) | Data not available | |
| C-Cl (aromatic) | Data not available | |
| Bond Angles (°) | C-O-C (ether) | Data not available |
| H-N-H (amine) | Data not available | |
| Dihedral Angles (°) | Ar-O-C-Ar | Data not available |
| Note: This table represents the type of data that would be generated from DFT calculations. Specific values for this compound are not available in the current literature. |
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can aid in the interpretation of experimental results. By calculating the magnetic shielding tensors, one can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net Similarly, the calculation of vibrational frequencies allows for the generation of a theoretical Infrared (IR) spectrum, where peaks correspond to specific bond stretching and bending modes. epstem.net The prediction of electronic transitions provides insight into the Ultraviolet-Visible (UV-Vis) absorption spectrum. For this compound, these theoretical spectra would be crucial for its characterization, but such specific computational data remains unpublished.
Molecular Dynamics Simulations for Understanding Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and intermolecular interactions. nih.govfip.org
Solvent-Solute Interactions and Aggregation Behavior
MD simulations can be used to study how this compound behaves in different solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can analyze the formation of hydrogen bonds between the amine group and the solvent, as well as other non-covalent interactions. This provides insights into its solubility and how the solvent influences its conformational preferences. At higher concentrations, these simulations could also predict whether the molecules tend to self-associate or aggregate.
Intermolecular Interactions in Crystalline or Amorphous States
In the solid state, MD simulations can illuminate the packing of molecules in a crystal lattice or their arrangement in an amorphous solid. These simulations can identify the key intermolecular interactions, such as hydrogen bonding, π-π stacking between the aromatic rings, and halogen bonding, that stabilize the solid-state structure. This information is critical for understanding the material properties of the compound. While MD simulations are widely used for such purposes, no studies have been published that apply this technique to this compound. nih.gov
Prediction of Reaction Pathways and Transition States
A primary application of computational chemistry is the prediction of how a chemical reaction will proceed. This involves mapping out the entire energy landscape of the reaction, from reactants to products, and identifying the high-energy transition states that act as bottlenecks.
Computational modeling allows for the step-by-step visualization of a chemical reaction at the atomic level. For this compound, which possesses both an amine and a diaryl ether moiety, several reaction types can be computationally explored. These include oxidation of the benzylamine (B48309) group, C-H activation at the benzyl (B1604629) ring, or cleavage of the C-O ether bond.
For instance, a plausible reaction is the oxidation of the benzylamine group to the corresponding imine. Computational studies on similar benzylamines have shown that such reactions can proceed through different mechanisms depending on the oxidant and conditions. nih.govrsc.org A common pathway involves the transfer of a hydride ion from the carbon adjacent to the nitrogen to the oxidant, forming a carbocationic intermediate in the rate-determining step. ias.ac.in
Alternatively, theoretical modeling could investigate the cleavage of the diaryl ether bond. Recent DFT studies on diaryl ethers have elucidated electrochemical C–O bond cleavage mechanisms where the ether is first oxidized to a radical cation and then to a quinone imine cation, which facilitates a nucleophilic aromatic substitution (SNAr) reaction. rsc.org Computational models can calculate the geometries and energies of all reactants, intermediates (like the proposed cations), and transition states along this pathway, confirming the most likely sequence of events. For this compound, modeling would help determine whether oxidation occurs preferentially at the nitrogen or the ether linkage.
The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is the minimum energy required to initiate a chemical reaction. Computational methods are highly effective at calculating these barriers, providing a quantitative measure of reaction feasibility and rate. A high activation barrier implies a slow reaction, while a low barrier suggests a faster one.
For a proposed reaction of this compound, such as the iridium-catalyzed ortho C-H alkenylation of the benzylamine ring, DFT calculations can determine the energy profile of the entire catalytic cycle. acs.orgacs.org This includes the energy costs of N-H deprotonation, C-H activation, migratory insertion of the alkene, and catalyst regeneration. acs.org Studies on related systems have shown that the migratory insertion step is often the rate-determining step for the whole cycle. acs.org
The following table presents hypothetical activation energy data for a proposed oxidation reaction of this compound, illustrating how computational models can compare different reaction conditions.
| Reaction Pathway | Computational Method | Calculated ΔG‡ (kcal/mol) | Predicted Rate |
|---|---|---|---|
| Uncatalyzed Oxidation in Gas Phase | B3LYP/6-31G | 45.2 | Very Slow |
| Uncatalyzed Oxidation in Water | B3LYP/6-31G (PCM) | 38.5 | Slow |
| Permanganate-Mediated Oxidation | M06-2X/def2-TZVP | 22.1 | Moderate |
| Iridium-Catalyzed Oxidation | M06/LANL2DZ (Ir), 6-31G(d,p) | 17.5 | Fast |
Structure-Reactivity Relationship Studies from a Theoretical Perspective
Theoretical studies are invaluable for understanding how the structure of a molecule dictates its chemical reactivity. By systematically modifying the structure in a computational model, one can isolate the electronic and steric effects of different functional groups.
The substituents on the aromatic rings of this compound have a profound impact on its electronic properties and thus its reactivity. The two chlorine atoms on the phenoxy ring are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect deactivates the dichlorinated ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. mdpi.com The ether oxygen atom has a dual role: it is inductively electron-withdrawing but can also donate electron density to the aromatic ring through resonance. The benzylamine moiety is generally an activating group for electrophilic aromatic substitution.
Quantum chemical calculations can quantify these effects by computing descriptors such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. mdpi.compulsus.com The Highest Occupied Molecular Orbital (HOMO) energy indicates the ability of a molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons. A small HOMO-LUMO gap generally implies higher reactivity. Computational studies on substituted benzylamines have shown that electron-withdrawing groups lower the HOMO and LUMO energies and increase the reaction rate for oxidation, which supports a polar nucleophilic mechanism where the amine attacks the oxidant. nih.gov
The table below illustrates hypothetical electronic properties for this compound and related compounds, as would be predicted by DFT calculations.
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend (Oxidation) |
|---|---|---|---|---|
| Phenoxybenzylamine | -5.85 | -0.95 | 4.90 | Base |
| 3-(4-Chlorophenoxy)benzylamine | -6.05 | -1.20 | 4.85 | Higher |
| This compound | -6.28 | -1.55 | 4.73 | Highest |
| 3-(4-Methoxyphenoxy)benzylamine | -5.60 | -0.88 | 4.72 | Lower |
The three-dimensional shape of this compound and the spatial arrangement of its atoms (conformation) play a critical role in its reactivity. The molecule is not rigid; there is rotational freedom around the C-O-C ether linkage and the C-C bond connecting the benzylamine group. This rotation gives rise to different conformers, or rotamers, which may have different energies and reactivities.
Computational studies can model these rotations and calculate the energy barriers between different conformers. nih.gov For diaryl ethers and related structures, bulky substituents at the ortho positions can significantly restrict rotation, a phenomenon known as atropisomerism. nih.govbris.ac.uk While the 3,4-dichloro substitution pattern in the target molecule is not expected to create stable atropisomers, it does introduce steric bulk. This steric hindrance can influence reaction outcomes by blocking certain reaction sites or by favoring a specific conformational approach to a catalyst or another reactant. acs.orgunilag.edu.ng For example, a reaction at the C2 position of the dichlorinated ring would be sterically hindered by the adjacent chlorine atom at C3.
The following table shows hypothetical relative energies for different conformers of this compound based on the dihedral angle of the C-O-C-C bond.
| Conformer | Key Dihedral Angle (Ar-O-CH₂-Ar) | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 | High |
| Syn-periplanar | ~0° | 4.5 | Low |
| Gauche | ~60° | 1.2 | Moderate |
| Gauche (Ortho-Clash) | ~120° | 2.8 | Low |
Applications of 3 3,4 Dichlorophenoxy Benzylamine As a Synthetic Intermediate and in Materials Science Research
Role in the Synthesis of Complex Organic Scaffolds
As a synthetic intermediate, 3-(3,4-Dichlorophenoxy)benzylamine serves as a foundational building block for constructing larger, more complex molecular frameworks. Its utility spans the creation of polycyclic systems, macrocycles, and various specialty chemicals.
Polycyclic aromatic hydrocarbons (PAHs) are compounds with two or more fused benzene (B151609) rings. Benzylamine (B48309) and its derivatives are key precursors in the synthesis of these complex structures. Methodologies such as palladium-catalyzed annulation and oxidative cyclodehydrogenation can be employed to construct larger aromatic systems from smaller fragments. The benzylamine group can participate in cyclization reactions to form nitrogen-containing heterocyclic systems, or it can be modified to facilitate carbon-carbon bond formation, leading to intricate polycyclic frameworks. The presence of the 3-(3,4-Dichlorophenoxy) substituent on the benzylamine core allows for the introduction of this specific functionality onto the resulting polycyclic scaffold, influencing its electronic properties, solubility, and potential for further functionalization.
Macrocycles, large ring-containing molecules, are prevalent in pharmaceuticals and materials science. The synthesis of these structures often relies on the cyclization of linear precursors. By transforming this compound into a difunctional linear molecule (e.g., by reacting the amine with a molecule containing two acid chloride groups), it can serve as a key component in macrolactamization reactions to form polyamide macrocycles mdpi.com.
Furthermore, the distinct structural features of the molecule—the hydrogen-bonding capability of the amine group and the potential for π–π stacking from its aromatic rings—make it a candidate for building supramolecular assemblies nih.govtue.nlrsc.orgnih.gov. These are complex, ordered structures formed through non-covalent interactions. In appropriate solvent systems or in the solid state, molecules of this compound or its derivatives could self-assemble into well-defined architectures like sheets, fibers, or capsules, driven by a combination of hydrogen bonding and aromatic interactions.
Table 1: Potential Synthetic Applications in Complex Organic Scaffolds
| Application Area | Synthetic Strategy | Role of this compound | Resulting Structure Type |
|---|---|---|---|
| Polycyclic Systems | Palladium-Catalyzed Annulation / Cyclodehydrogenation | Serves as a core aromatic fragment for building larger fused-ring systems. | Functionalized Polycyclic Aromatic Hydrocarbons (PAHs) or Heterocycles. |
| Macrocyclic Compounds | Macrolactamization | Acts as a precursor to a linear diamine or amino acid for ring-closing reactions. | Polyamide or Polyester Macrocycles. |
| Supramolecular Structures | Self-Assembly | Provides hydrogen-bonding sites (amine) and aromatic surfaces for non-covalent interactions. | Ordered assemblies (e.g., layers, fibers) held by intermolecular forces. |
The structural motifs within this compound are found in various specialty chemicals, particularly in the agrochemical sector. Halogenated benzylamine derivatives are widely used as intermediates for pharmaceuticals, dyes, and agrochemicals google.com. For instance, dichlorophenoxy acetic acid is a well-known herbicide, highlighting the utility of the dichlorophenoxy group in biologically active molecules nih.gov. The benzylamine portion of the molecule provides a convenient handle for further chemical modification, allowing it to be incorporated into larger target molecules with specialized functions, such as pesticides or proprietary industrial chemicals.
Development of Functional Materials
In materials science, the focus shifts from using this compound to build discrete molecules to incorporating it into larger polymeric systems. Here, it can function as a monomer to form the polymer backbone or as an additive to enhance the properties of a composite material.
The primary amine group of this compound allows it to act as a monomer in step-growth polymerization.
Polyamides: Through reaction with dicarboxylic acids or their derivatives (like diacid chlorides), it can undergo polycondensation to form polyamides sci-hub.boxnih.govtue.nl. The resulting polymer would feature the bulky and rigid 3-(3,4-Dichlorophenoxy) group as a pendant side chain, which would disrupt chain packing, potentially increasing solubility and modifying the thermal properties of the material compared to simpler polyamides .
Polyimides: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability vt.edu. They are typically synthesized from the reaction of a diamine and a dianhydride nasa.govmyuchem.comnih.gov. Using this compound, or more commonly a diamine derivative synthesized from it, in polycondensation with a dianhydride like pyromellitic dianhydride (PMDA) would yield a polyimide. The incorporation of the halogenated side group is expected to enhance thermal stability and introduce flame-retardant characteristics.
Thermosets: Benzoxazines are a type of thermosetting resin that polymerizes upon heating. These are often synthesized from a phenol (B47542), a primary amine, and formaldehyde (B43269). This compound could be used as the amine component in this synthesis, leading to a benzoxazine (B1645224) monomer. Upon thermal curing, this monomer would form a cross-linked polybenzoxazine network. The presence of chlorine atoms in the polymer structure is a known strategy for improving the fire resistance of the final thermoset material.
When added to a polymer matrix, this compound or polymers derived from it can act as a functional additive to create a composite material with improved characteristics.
Thermal and Mechanical Properties: The incorporation of rigid aromatic structures into a polymer matrix generally increases its glass transition temperature (Tg), making the material more stable at elevated temperatures nih.govmdpi.com. The bulky dichlorophenoxy group can also act as a reinforcing agent, potentially improving the mechanical strength and stiffness of the composite researchgate.netmdpi.comnih.gov. The specific impact depends on the compatibility and interfacial adhesion between the additive and the host polymer matrix researchgate.net.
Fire Resistance: Halogenated compounds, particularly those containing chlorine or bromine, are widely used as flame retardants faa.govresearchgate.netnih.gov. When a polymer containing this compound is exposed to a flame, it can release halogen radicals. These radicals interfere with the combustion reactions in the gas phase, effectively quenching the fire. This mechanism makes the compound a highly promising candidate for developing fire-resistant polymers and composites for applications where fire safety is critical dtic.milmdpi.com.
Table 2: Potential Applications in Functional Materials
| Application Area | Role of Compound | Polymer/Material Type | Expected Property Enhancement |
|---|---|---|---|
| Polymer Synthesis | Monomer | Polyamide, Polyimide, Thermoset (Polybenzoxazine) | Increased solubility, thermal stability, and inherent flame retardancy. |
| Composite Materials | Additive / Reinforcement | Polymer Composites (e.g., in PLA, PP, or Epoxy) | Enhanced thermal stability (higher Tg), improved mechanical strength, and significant fire resistance. |
Role in Surface Modification and Coating Technologies
There is no available research or documented evidence to suggest that this compound has been investigated or utilized in surface modification or coating technologies. The inherent properties of the compound, such as its amine functionality which could potentially adhere to surfaces, or the dichlorophenoxy moiety which might influence surface energy, remain unexplored in this context. Consequently, there are no detailed research findings or data tables to present on its performance or specific roles in these applications.
Future Research Directions and Unexplored Avenues in Phenoxybenzylamine Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzylamines and their derivatives often relies on well-established but potentially inefficient or environmentally taxing methods. Future research will undoubtedly focus on creating novel and sustainable synthetic pathways. A key strategy in modern synthesis is retrosynthetic analysis, which involves deconstructing a target molecule to identify potential starting materials and efficient reaction pathways.
For phenoxybenzylamine structures, a primary disconnection approach would target the ether and amine linkages. For instance, the synthesis of a related compound, (3,4-Dichloro-benzylamino)-acetic acid, involves the reaction of 3,4-dichlorobenzylamine (B86363) with a chloroacetic acid derivative. This highlights a common strategy of coupling an amine with a suitable electrophile.
Future sustainable routes for 3-(3,4-Dichlorophenoxy)benzylamine could involve:
Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with water, supercritical fluids, or bio-based solvents.
Catalytic Systems: Employing reusable solid-acid or base catalysts to replace stoichiometric reagents, minimizing waste.
Atom Economy: Designing syntheses that maximize the incorporation of all starting material atoms into the final product, such as through direct C-H amination or etherification, reducing byproduct formation.
| Synthetic Strategy | Conventional Approach | Potential Sustainable Alternative |
| Ether Formation | Williamson Ether Synthesis (using strong base, high temp) | Catalytic C-O cross-coupling (e.g., Ullmann condensation with copper or palladium catalysts under milder conditions) |
| Amine Formation | Reduction of a corresponding nitrile or oxime | Direct reductive amination using green reducing agents (e.g., silanes) and a catalyst |
| Overall Process | Multi-step synthesis with purification after each step | One-pot or tandem reactions to reduce separation steps and solvent usage |
Exploration of Unconventional Reaction Conditions (e.g., photocatalysis, flow chemistry)
Moving beyond traditional batch-based thermal reactions, the exploration of unconventional reaction conditions offers significant advantages in terms of efficiency, safety, and selectivity.
Photocatalysis: This technique uses light to drive chemical reactions at ambient temperature and pressure. nih.gov For benzylamine (B48309) chemistry, photocatalysis can enable selective oxidations or C-H functionalization. nih.govnih.gov The process typically involves a photocatalyst that, upon light absorption, generates reactive species like radical ions. beilstein-journals.org For a molecule like this compound, photocatalysis could be used to synthesize derivatives by activating specific C-H bonds on the benzyl (B1604629) or phenoxy rings, a transformation that is difficult to achieve with conventional methods. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing. beilstein-journals.org This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. By using narrow channels, flow reactors enhance mass and heat transfer, often leading to higher yields and purities in shorter reaction times. beilstein-journals.orgtue.nl The synthesis of phenoxybenzylamine derivatives in a flow system could allow for safer handling of reagents and the ability to scale up production seamlessly. uantwerpen.be
| Parameter | Conventional Batch Chemistry | Unconventional Conditions (Flow/Photocatalysis) |
| Temperature | Often elevated, requiring significant energy input | Ambient or near-ambient, light-driven nih.gov |
| Safety | Risk of thermal runaways, handling of unstable intermediates | Enhanced safety through small reaction volumes and precise control beilstein-journals.org |
| Selectivity | Can be limited, leading to side products | Often higher due to controlled conditions and unique reaction pathways beilstein-journals.org |
| Scalability | Often requires complete process redesign | More straightforward "numbering-up" or running for longer times tue.nl |
Investigation of Advanced Material Applications Beyond Current Scope
While many phenoxybenzylamine derivatives are explored for biological activity, their structural motifs are also suitable for applications in materials science. The combination of an aromatic ether linkage and an amine group provides sites for hydrogen bonding, metal coordination, and incorporation into larger polymeric structures.
Future research could investigate the use of this compound and its analogs as:
Building Blocks for Metal-Organic Frameworks (MOFs): The amine group can coordinate to metal centers, forming porous, crystalline materials with applications in gas storage, separation, and catalysis. beilstein-journals.org
Monomers for High-Performance Polymers: The molecule could be functionalized and polymerized to create materials with specific thermal, optical, or mechanical properties.
Corrosion Inhibitors: Amines and aromatic ethers are known to adsorb onto metal surfaces, and these molecules could be investigated for their ability to protect metals from corrosion.
Research on the related phenoxyacetic acids has shown their versatility in forming complexes and interacting with a variety of materials through intermolecular forces, suggesting similar potential for their benzylamine counterparts. bath.ac.uk
Deepening Understanding of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The reaction of benzylamines can involve multiple competing pathways and transient intermediates. mdpi.com
For the synthesis and subsequent reactions of this compound, key areas for mechanistic investigation include:
Intermediate Characterization: Using advanced spectroscopic techniques (e.g., in-situ NMR, mass spectrometry) and computational modeling to identify and characterize transient species like Schiff bases or radical intermediates. mdpi.com
Kinetic Studies: Determining the rate laws and activation parameters for synthetic steps to understand the factors controlling reaction speed and selectivity.
Isotopic Labeling: Using isotopes (e.g., ²H, ¹³C, ¹⁵N) to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.
Studies on the photodegradation of related pesticides have shown that the mechanism can involve homolytic cleavage of C-O or C-Cl bonds, leading to radical intermediates. uc.pt Understanding such pathways is vital for predicting the stability and environmental fate of these compounds.
Computational Design of Novel Derivatives with Tailored Chemical Reactivity
Computational chemistry and in silico screening are powerful tools for accelerating the discovery of new molecules with desired properties, avoiding the time and expense of synthesizing every candidate. mdpi.com
For the phenoxybenzylamine scaffold, computational approaches can be used to:
Predict Reactivity: Using quantum chemical calculations (e.g., Density Functional Theory) to predict the most reactive sites on the molecule for electrophilic or nucleophilic attack, guiding the design of new reactions.
Virtual Screening: Creating virtual libraries of derivatives and using molecular docking simulations to predict their binding affinity to biological targets like enzymes or receptors, thereby prioritizing candidates for synthesis. mdpi.com
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models that correlate structural features of molecules with their observed chemical reactivity or biological activity. This can help in designing new derivatives with enhanced performance. uwa.edu.au
By computationally modifying the substitution patterns on the aromatic rings of this compound, researchers can tailor properties like lipophilicity, electronic character, and steric profile to achieve a specific chemical or biological goal.
Q & A
Q. What are the standard synthetic routes for preparing 3-(3,4-Dichlorophenoxy)benzylamine, and how are intermediates purified?
The compound is typically synthesized via reductive amination of 3-(3,4-dichlorophenoxy)benzaldehyde using sodium cyanoborohydride (NaBHCN) in methanol under acidic conditions. For example, the benzaldehyde intermediate (1 mmol) is reacted with excess ammonium acetate and NaBHCN at room temperature for 24 hours, yielding the primary amine. Purification involves silica gel chromatography (ethyl acetate/hexane, 1:1) or catalytic hydrogenation (5% Pd/C) to remove protecting groups .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- 1H/13C NMR : Aromatic protons appear at δ 6.70–7.30 ppm, with coupling constants (e.g., J = 7.2–7.6 Hz) confirming substituent positions.
- Elemental analysis : Confirms purity (>95%) via C, H, N percentages.
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 297.0 [M+H]+) validate the molecular formula .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C. Consult SDS for spill management (e.g., absorb with inert material) and disposal protocols compliant with hazardous waste regulations .
Advanced Research Questions
Q. How can conflicting NMR data for aromatic proton signals in this compound derivatives be resolved?
Overlapping signals (e.g., δ 6.70–7.30 ppm) arise from ortho/meta substituents. Use 2D NMR (COSY, HSQC) to assign peaks. For example, HSQC correlates - couplings, distinguishing protons adjacent to electron-withdrawing groups (e.g., Cl). Computational tools like DFT simulations can predict chemical shifts for validation .
Q. What strategies optimize coupling reactions of this compound with phosphonoacetic acid derivatives?
Key factors:
- Catalyst selection : Pd/C for hydrogenolysis of benzyl esters.
- Reaction time : Extend to 24 hours for sterically hindered amines.
- Solvent system : Methanol/water (4:1) improves solubility of dipotassium salts. Yields drop below 50% if amine basicity is insufficient; adjust pH with KOH during neutralization .
Q. How does this compound inhibit Staphyloxanthin biosynthesis in Staphylococcus aureus?
The compound disrupts carotenoid pigment synthesis via competitive inhibition of CrtM (dehydrosqualene synthase). In vitro assays:
- MIC determination : Use broth microdilution (0.5–128 µg/mL).
- Enzyme kinetics : Measure NADPH depletion at 340 nm to calculate . Synergy with β-lactams is observed, reducing MICs by 4–8-fold .
Q. What computational methods validate the electronic effects of 3,4-dichlorophenoxy substituents on benzylamine reactivity?
- DFT calculations : Compare HOMO/LUMO energies of substituents (Cl vs. OCH).
- Molecular docking : Simulate binding to CrtM (PDB: 2ZCQ) to identify hydrophobic interactions.
- QSAR models : Correlate Hammett σ values with bioactivity (R > 0.85) .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for this compound derivatives?
Variability (e.g., 48% vs. 62% for phosphonoacetamides) may arise from:
Q. Why do some studies report lower antimicrobial activity for this compound analogs?
Structural modifications (e.g., replacing Cl with NO) reduce lipophilicity, impairing membrane penetration. Validate via logP measurements (HPLC) and cytotoxicity assays (HEK293 cells) to confirm target specificity .
Methodological Tables
Table 1. Key NMR Assignments for this compound Derivatives
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H (ortho to Cl) | 7.25 | d (J=8.4 Hz) | C6-H |
| Aromatic H (meta to OCH) | 6.90 | t (J=7.2 Hz) | C2-H |
| CHN | 2.98 | t (J=7.2 Hz) | Propylamine chain |
Table 2. Reaction Optimization Parameters for Coupling
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Pd/C Loading | 5% w/w | Maximizes to 48% |
| Hydrogenation Time | 1 hour | Prevents over-reduction |
| Solvent | Methanol/HO | Enhances salt stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
